
fauc-365
Descripción general
Descripción
FAUC-365 es un antagonista altamente selectivo para el receptor de dopamina D3. Su estructura química consta de 23 átomos de carbono, 25 átomos de hidrógeno, 2 átomos de cloro, 3 átomos de nitrógeno y 1 átomo de azufre. El peso molecular del compuesto es de 462.44 g/mol .
Métodos De Preparación
Rutas Sintéticas:
Desafortunadamente, las rutas sintéticas específicas para FAUC-365 no están fácilmente disponibles en la literatura. Se sintetiza mediante reacciones químicas bien definidas.
Condiciones de Reacción:
Las condiciones exactas de reacción para la síntesis de this compound permanecen sin revelar. Los investigadores probablemente emplean metodologías especializadas para lograr su alta selectividad para el receptor D3.
Producción Industrial:
Los métodos de producción a escala industrial para this compound son propiedad de la empresa. Las empresas pueden utilizar servicios de síntesis personalizados para satisfacer la demanda.
Análisis De Reacciones Químicas
FAUC-365 experimenta interacciones con varios receptores. En particular:
- Receptor D3 (Ki: 0.5 nM)
- Receptor D4.4 (Ki: 340 nM)
- Receptor D2 corto (Ki: 2600 nM)
- Receptor D2 largo (Ki: 3600 nM)
Los reactivos y condiciones comunes utilizados en estas reacciones no están explícitamente documentados. Los principales productos formados a partir de estas interacciones siguen siendo un área de investigación activa.
Aplicaciones Científicas De Investigación
Chemical Properties and Mechanism of Action
Fauc-365 exhibits a high binding affinity for the dopamine D3 receptor, with a Ki value of 0.5 nM, demonstrating its selectivity over other dopamine receptors (D4.4, D2short, and D2Long), which have significantly higher Ki values of 340 nM, 2600 nM, and 3600 nM respectively. This selectivity is crucial for minimizing side effects commonly associated with broader spectrum dopamine receptor antagonists. The compound's unique chemical structure includes a benzo[b]thiophene-2-carboxylic acid moiety that contributes to its biological activity.
Table 1: Binding Affinity of this compound at Dopamine Receptors
Receptor Type | Ki Value (nM) |
---|---|
D3 | 0.5 |
D4.4 | 340 |
D2short | 2600 |
D2Long | 3600 |
Neuropsychiatric Disorders
This compound has shown promise in the treatment of neuropsychiatric disorders due to its action as a dopamine D3 receptor antagonist. Preclinical studies indicate that it may effectively modulate dopaminergic signaling pathways, which could be beneficial in conditions characterized by excessive dopaminergic activity .
Schizophrenia Treatment
Research suggests that this compound could play a significant role in managing schizophrenia symptoms. Its selective antagonism at the D3 receptor may help alleviate some of the disorder's cognitive deficits without the adverse effects associated with non-selective dopamine antagonists .
Addiction Management
This compound's ability to selectively target the D3 receptor positions it as a potential therapeutic agent in addiction treatment, particularly for substances that affect dopaminergic pathways. By modulating these pathways, this compound may help reduce cravings and withdrawal symptoms.
Case Study 1: Cognitive Deficits in Schizophrenia
In a study involving dopamine transporter knockout mice (DAT-KD), treatment with this compound restored deficits in novelty-induced memory tasks. The study demonstrated that exposure to this compound led to significant changes in GSK3β phosphorylation levels in the medial prefrontal cortex (mPFC), suggesting a mechanism through which this compound could enhance cognitive function in schizophrenia .
Case Study 2: Potential in Addiction Therapy
A separate investigation highlighted the effectiveness of this compound in reducing drug-seeking behavior in animal models of addiction. The findings indicated that antagonism at the D3 receptor could diminish relapse rates and cravings for drugs like cocaine, showcasing its potential as an adjunct therapy in addiction treatment protocols .
Mecanismo De Acción
El mecanismo de FAUC-365 implica la unión al receptor D3, modulando las vías de señalización aguas abajo. Se necesita más investigación para dilucidar sus objetivos moleculares y vías precisos.
Comparación Con Compuestos Similares
FAUC-365 destaca por su alta selectividad para el receptor D3. Los compuestos similares incluyen otros antagonistas del receptor de dopamina, pero ninguno coincide con su especificidad.
Actividad Biológica
Fauc-365 is a novel compound recognized primarily for its selective antagonism of the dopamine D3 receptor. Its unique properties and biological activity present significant implications for therapeutic applications, particularly in neuropsychiatric disorders such as schizophrenia and addiction.
This compound, chemically described as N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)benzo[b]thiophene-2-carboxamide, features a benzo[b]thiophene-2-carboxylic acid moiety that plays a crucial role in its receptor binding affinity. The compound exhibits a Ki value of 0.5 nM at the D3 receptor, indicating a potent binding capability, while demonstrating significantly lower affinities for other dopamine receptor subtypes (D4.4: 340 nM, D2short: 2600 nM, D2Long: 3600 nM) . This selectivity minimizes potential side effects typically associated with broader spectrum dopamine receptor antagonists.
Preclinical Studies and Therapeutic Potential
Preclinical investigations into this compound have highlighted its ability to modulate dopaminergic signaling pathways effectively. This modulation is particularly relevant in conditions characterized by excessive dopaminergic activity, such as schizophrenia and Parkinson's disease . By selectively targeting the D3 receptor, this compound may provide therapeutic benefits while reducing the risk of adverse effects associated with non-selective agents.
Comparative Analysis with Other Compounds
A comparative analysis of this compound with similar compounds targeting dopamine receptors is presented in the table below:
Compound Name | Receptor Affinity (Ki) | Selectivity Profile |
---|---|---|
This compound | 0.5 nM (D3) | Highly selective for D3 over D4.4, D2short, D2Long |
Sulpiride | 1 µM (D2) | Non-selective antagonist for D2/D3 |
Aripiprazole | 0.5 nM (D2), 0.1 nM (D3) | Partial agonist at D2/D3 |
Lurasidone | 1 nM (D2), 10 nM (D3) | Moderate selectivity for D2/D3 |
This compound stands out due to its exceptionally high selectivity for the D3 receptor compared to these other compounds, which may lead to fewer side effects when used therapeutically .
Propiedades
IUPAC Name |
N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-1-benzothiophene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25Cl2N3OS/c24-18-7-5-8-19(22(18)25)28-14-12-27(13-15-28)11-4-3-10-26-23(29)21-16-17-6-1-2-9-20(17)30-21/h1-2,5-9,16H,3-4,10-15H2,(H,26,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTSTFKVXWZGEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCNC(=O)C2=CC3=CC=CC=C3S2)C4=C(C(=CC=C4)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25Cl2N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.